molecular formula C3H8BrClFN B13457589 (2-Bromo-2-fluoroethyl)(methyl)amine hydrochloride CAS No. 2901106-23-6

(2-Bromo-2-fluoroethyl)(methyl)amine hydrochloride

Cat. No.: B13457589
CAS No.: 2901106-23-6
M. Wt: 192.46 g/mol
InChI Key: LDDLHZSBURACFI-UHFFFAOYSA-N
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Description

(2-Bromo-2-fluoroethyl)(methyl)amine hydrochloride is a chemical compound with the molecular formula C3H8BrClFN. It is a derivative of ethylamine, where the ethyl group is substituted with bromine and fluorine atoms. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-2-fluoroethyl)(methyl)amine hydrochloride typically involves the reaction of 2-bromo-2-fluoroethanol with methylamine in the presence of hydrochloric acid. The reaction conditions usually require a controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-2-fluoroethyl)(methyl)amine hydrochloride can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. The reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic substitution: Products include substituted amines, nitriles, and thiols.

    Oxidation: Amine oxides are the primary products.

    Reduction: Simpler amines or hydrocarbons are formed.

Scientific Research Applications

(2-Bromo-2-fluoroethyl)(methyl)amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of halogenated amines on biological systems.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-2-fluoroethyl)(methyl)amine hydrochloride involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2-Bromoethylamine hydrochloride: Similar in structure but lacks the fluorine atom.

    2-Fluoroethylamine hydrochloride: Similar in structure but lacks the bromine atom.

    Methylamine hydrochloride: Lacks both bromine and fluorine atoms.

Uniqueness

(2-Bromo-2-fluoroethyl)(methyl)amine hydrochloride is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical properties and reactivity. The combination of these halogens can enhance the compound’s ability to participate in specific chemical reactions and interactions, making it a valuable tool in various research applications.

Properties

CAS No.

2901106-23-6

Molecular Formula

C3H8BrClFN

Molecular Weight

192.46 g/mol

IUPAC Name

2-bromo-2-fluoro-N-methylethanamine;hydrochloride

InChI

InChI=1S/C3H7BrFN.ClH/c1-6-2-3(4)5;/h3,6H,2H2,1H3;1H

InChI Key

LDDLHZSBURACFI-UHFFFAOYSA-N

Canonical SMILES

CNCC(F)Br.Cl

Origin of Product

United States

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